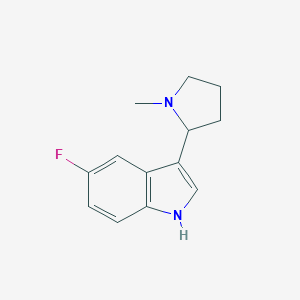
5-fluoro-3-(1-methylpyrrolidin-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-3-(1-methylpyrrolidin-2-yl)-1H-indole, commonly referred to as 5F-MDMB-PINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This chemical compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, and is commonly used as a recreational drug. However, 5F-MDMB-PINACA also has potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 5F-MDMB-PINACA is similar to other synthetic cannabinoids, as it binds to CB1 and CB2 receptors in the brain. This binding results in the activation of downstream signaling pathways that can lead to changes in behavior and mood. However, 5F-MDMB-PINACA has been shown to have a higher affinity for these receptors than other synthetic cannabinoids, which may contribute to its potent psychoactive effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5F-MDMB-PINACA are not well understood, but studies have shown that it can cause a range of effects on the brain and body. These effects include altered perception, mood changes, and impaired cognitive function. In addition, 5F-MDMB-PINACA has been shown to have a high potential for abuse and dependence, which has led to its classification as a Schedule I controlled substance in the United States.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5F-MDMB-PINACA in lab experiments is its potent psychoactive effects, which can be useful for studying the effects of synthetic cannabinoids on the brain and behavior. However, its potential for abuse and dependence may limit its usefulness as a research tool, as it can be difficult to control for these factors in animal studies.
Zukünftige Richtungen
There are several future directions for scientific research on 5F-MDMB-PINACA. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for CB1 and CB2 receptors. Another area of interest is the investigation of the long-term effects of synthetic cannabinoid use on the brain and behavior, particularly in individuals who use these substances recreationally. Finally, there is a need for more research on the potential therapeutic applications of synthetic cannabinoids, including 5F-MDMB-PINACA, for conditions such as chronic pain and anxiety disorders.
Synthesemethoden
The synthesis of 5F-MDMB-PINACA involves the reaction of 5-fluoro-3-indolecarboxaldehyde with 1-methylpyrrolidin-2-amine in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure 5F-MDMB-PINACA. This synthesis method has been optimized to produce high yields of the compound with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
5F-MDMB-PINACA has been used in scientific research to investigate the effects of synthetic cannabinoids on the brain and behavior. Studies have shown that 5F-MDMB-PINACA has a high affinity for CB1 and CB2 receptors in the brain, which are responsible for regulating pain sensation, mood, and appetite. This makes it a useful tool for studying the effects of synthetic cannabinoids on these receptors and their downstream signaling pathways.
Eigenschaften
CAS-Nummer |
1815-29-8 |
|---|---|
Produktname |
5-fluoro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
Molekularformel |
C13H15FN2 |
Molekulargewicht |
218.27 g/mol |
IUPAC-Name |
5-fluoro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C13H15FN2/c1-16-6-2-3-13(16)11-8-15-12-5-4-9(14)7-10(11)12/h4-5,7-8,13,15H,2-3,6H2,1H3 |
InChI-Schlüssel |
OBIXHSPVWCWIOW-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CNC3=C2C=C(C=C3)F |
Kanonische SMILES |
CN1CCCC1C2=CNC3=C2C=C(C=C3)F |
Synonyme |
5-Fluoro-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



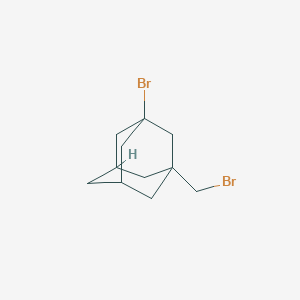
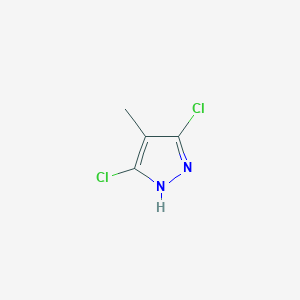
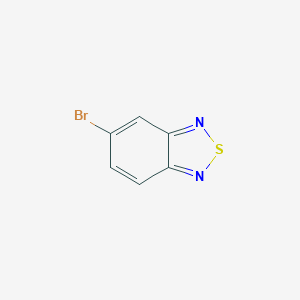
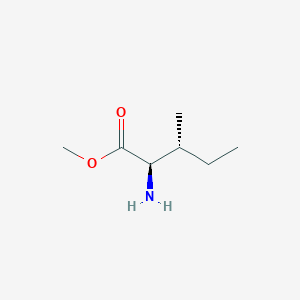

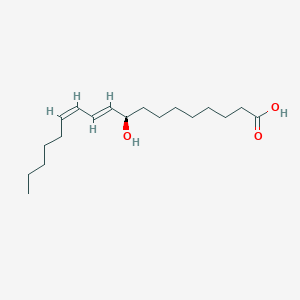
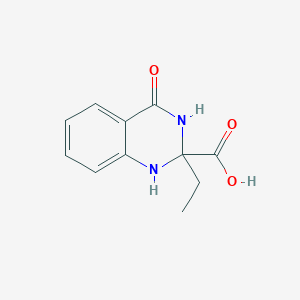
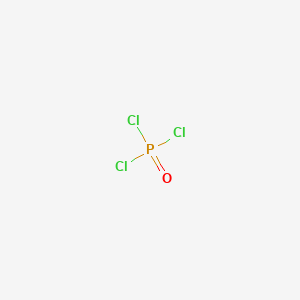
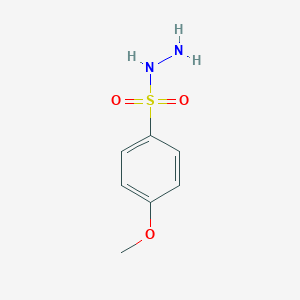
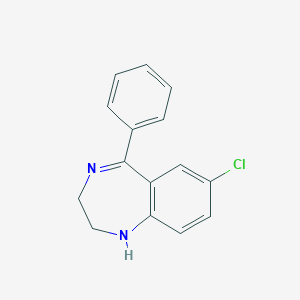
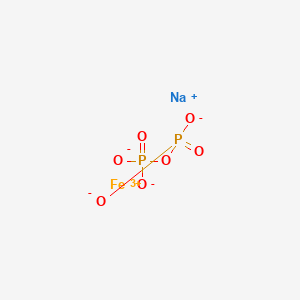
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)
![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)
